REACTION_CXSMILES
|
[B:1]([C:24]1[C:33]([F:34])=[C:31]([F:32])[C:29]([F:30])=[C:27]([F:28])[C:25]=1[F:26])([C:13]1[C:22]([F:23])=[C:20]([F:21])[C:18]([F:19])=[C:16]([F:17])[C:14]=1[F:15])[C:2]1[C:11]([F:12])=[C:9]([F:10])[C:7]([F:8])=[C:5]([F:6])[C:3]=1[F:4].[OH2:35].O.O.B(C1C(F)=C(F)C(F)=C(F)C=1F)(C1C(F)=C(F)C(F)=C(F)C=1F)C1C(F)=C(F)C(F)=C(F)C=1F>ClCCl>[B:1]([C:13]1[C:22]([F:23])=[C:20]([F:21])[C:18]([F:19])=[C:16]([F:17])[C:14]=1[F:15])([C:24]1[C:33]([F:34])=[C:31]([F:32])[C:29]([F:30])=[C:27]([F:28])[C:25]=1[F:26])[C:2]1[C:3]([F:4])=[C:5]([F:6])[C:7]([F:8])=[C:9]([F:10])[C:11]=1[F:12].[OH2:35] |f:0.1.2.3,6.7|
|
Name
|
|
Quantity
|
0.566 g
|
Type
|
reactant
|
Smiles
|
B(C1=C(F)C(F)=C(F)C(F)=C1F)(C1=C(F)C(F)=C(F)C(F)=C1F)C1=C(F)C(F)=C(F)C(F)=C1F.O.O.O
|
Name
|
|
Quantity
|
1.024 g
|
Type
|
reactant
|
Smiles
|
B(C1=C(F)C(F)=C(F)C(F)=C1F)(C1=C(F)C(F)=C(F)C(F)=C1F)C1=C(F)C(F)=C(F)C(F)=C1F
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Type
|
CUSTOM
|
Details
|
was stirred for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness under vacuum
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
B(C1=C(F)C(F)=C(F)C(F)=C1F)(C1=C(F)C(F)=C(F)C(F)=C1F)C1=C(F)C(F)=C(F)C(F)=C1F.O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[B:1]([C:24]1[C:33]([F:34])=[C:31]([F:32])[C:29]([F:30])=[C:27]([F:28])[C:25]=1[F:26])([C:13]1[C:22]([F:23])=[C:20]([F:21])[C:18]([F:19])=[C:16]([F:17])[C:14]=1[F:15])[C:2]1[C:11]([F:12])=[C:9]([F:10])[C:7]([F:8])=[C:5]([F:6])[C:3]=1[F:4].[OH2:35].O.O.B(C1C(F)=C(F)C(F)=C(F)C=1F)(C1C(F)=C(F)C(F)=C(F)C=1F)C1C(F)=C(F)C(F)=C(F)C=1F>ClCCl>[B:1]([C:13]1[C:22]([F:23])=[C:20]([F:21])[C:18]([F:19])=[C:16]([F:17])[C:14]=1[F:15])([C:24]1[C:33]([F:34])=[C:31]([F:32])[C:29]([F:30])=[C:27]([F:28])[C:25]=1[F:26])[C:2]1[C:3]([F:4])=[C:5]([F:6])[C:7]([F:8])=[C:9]([F:10])[C:11]=1[F:12].[OH2:35] |f:0.1.2.3,6.7|
|
Name
|
|
Quantity
|
0.566 g
|
Type
|
reactant
|
Smiles
|
B(C1=C(F)C(F)=C(F)C(F)=C1F)(C1=C(F)C(F)=C(F)C(F)=C1F)C1=C(F)C(F)=C(F)C(F)=C1F.O.O.O
|
Name
|
|
Quantity
|
1.024 g
|
Type
|
reactant
|
Smiles
|
B(C1=C(F)C(F)=C(F)C(F)=C1F)(C1=C(F)C(F)=C(F)C(F)=C1F)C1=C(F)C(F)=C(F)C(F)=C1F
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Type
|
CUSTOM
|
Details
|
was stirred for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness under vacuum
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
B(C1=C(F)C(F)=C(F)C(F)=C1F)(C1=C(F)C(F)=C(F)C(F)=C1F)C1=C(F)C(F)=C(F)C(F)=C1F.O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |